molecular formula C12H10ClNO2S B1598150 Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 337924-65-9

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1598150
CAS No.: 337924-65-9
M. Wt: 267.73 g/mol
InChI Key: CZHCDUHYBAUDOG-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound is systematically identified through multiple chemical registry systems and databases. The compound possesses the Chemical Abstracts Service registry number 132483-33-1, as well as an alternative registry number 337924-65-9. The molecular formula is definitively established as C₁₂H₁₀ClNO₂S, with a corresponding molecular weight of 267.73 grams per mole. This precise molecular composition reflects the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom within the molecular structure.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The complete systematic name identifies the thiazole ring as the parent structure, with specific positional designations for the substituent groups. Alternative nomenclature includes designations such as "5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, methyl ester" and "2-(4-Chlorophenyl)-4-methyl-thiazole-5-carboxylic Acid Methyl Ester". These various naming conventions reflect the compound's classification within the broader category of thiazole carboxylate esters.

Chemical Property Value Reference
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Chemical Abstracts Service Number 132483-33-1
Alternative Chemical Abstracts Service Number 337924-65-9
Melting Point 138-140°C

The compound demonstrates specific physical characteristics that further define its chemical identity. According to analytical data, the melting point has been determined to be within the range of 138-140 degrees Celsius. This thermal property provides important information for compound identification and purification procedures. The molecular structure also exhibits characteristic spectroscopic properties that aid in analytical identification and structural confirmation.

Structural Features of Thiazole Derivatives

The thiazole ring system represents a fundamental heterocyclic structure that serves as the core framework for this compound. Thiazole constitutes a five-membered heterocyclic structure composed of sulfur and nitrogen atoms, which creates a unique chemical environment that contributes significantly to the compound's properties. The thiazole ring system consists of sulfur and nitrogen arranged in such a configuration that the pi electrons are free to move from one bond to other bonds, thereby rendering aromatic ring properties to the overall structure.

The aromatic characteristics of the thiazole ring are fundamentally attributed to a single pair of electrons from the sulfur atom that has delocalized and formed a six pi-electron system. This electronic delocalization meets the Huckel rule condition for aromaticity, requiring a minimum of six pi electrons within the cyclic structure. The resulting aromatic stability influences the chemical reactivity patterns and physical properties of thiazole derivatives, including this compound.

Thiazole represents a five-membered, unsaturated, planar, pi-excessive heteroaromatic structure containing one sulfur atom and one pyridine-type nitrogen atom at position 3 of the cyclic ring system. The calculated pi electron density reveals specific reactivity patterns within the thiazole ring, where electrophilic substitution occurs preferentially at the C5 position, followed by the C4 position. Conversely, nucleophilic substitution reactions take place preferentially at the C2 position.

Structural Feature Description Significance
Ring System Five-membered heterocycle Contains sulfur and nitrogen atoms
Aromaticity Six pi-electron system Confers chemical stability
Electron Density Variable across positions Determines reactivity patterns
Substitution Patterns Position-specific reactivity Influences synthetic accessibility

The specific substitution pattern in this compound demonstrates the versatility of thiazole chemistry. The 4-chlorophenyl group at the 2-position represents an aromatic substituent that can influence the electronic properties of the entire molecule through resonance effects. The methyl group at the 4-position provides additional steric and electronic considerations, while the carboxylate ester functionality at the 5-position introduces polar characteristics and potential for further chemical transformations.

Historical Development of Chlorophenyl-Substituted Thiazoles

The development of chlorophenyl-substituted thiazole compounds has deep historical roots in heterocyclic chemistry, beginning with foundational work in thiazole synthesis methodology. Hantzsch laid the groundwork for further development in the field of thiazole chemistry through his pioneering research in synthetic methodology. The most notable method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which was invented in 1887 by the German chemist Arthur Rudolf Hantzsch.

The Hantzsch thiazole synthesis methodology utilizes the condensation reaction of alpha-haloketone compounds with nucleophilic reagents such as thioamide, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. This fundamental synthetic approach has been suggested to be the most productive method for the synthesis of thiazole derivatives, providing a reliable pathway for constructing the thiazole ring system with various substituent patterns. The nature of halide groups as good leaving groups promotes the creation of vacant sites for nucleophilic attack, facilitating the cyclization reaction that forms the thiazole ring.

The interaction of alpha-haloketones or alpha-halogenaldehydes with thioamide compounds to obtain thiazoles was comprehensively described by Hantzsch in his original research. Various subsequent studies have reported methods for the synthesis of thiazole derivatives, with thioformamide, thiourea, alpha-thiocyanotoketones, and vinyl bromide being extensively employed to synthesize different thiazole compounds. These methodological developments have provided the foundation for synthesizing complex thiazole derivatives, including chlorophenyl-substituted variants.

Historical Period Development Significance
1887 Hantzsch synthesis introduction Established fundamental methodology
Late 19th century Initial thiazole characterization Defined basic structural properties
Early 20th century Synthetic methodology expansion Enabled diverse substitution patterns
Modern era Advanced analytical techniques Improved structural understanding

The evolution of synthetic methodologies for chlorophenyl-substituted thiazoles has benefited from advances in both synthetic chemistry and analytical techniques. Modern approaches to thiazole synthesis have expanded beyond the classical Hantzsch methodology to include various alternative synthetic routes that provide access to specifically substituted thiazole derivatives. These developments have enabled the preparation of compounds such as this compound with high specificity and efficiency.

The historical progression of thiazole chemistry has demonstrated the versatility of this heterocyclic system in accommodating various substituent patterns while maintaining the fundamental aromatic character of the ring system. The introduction of chlorophenyl substituents represents a significant advancement in thiazole chemistry, as these substituents can modulate the electronic properties and reactivity of the thiazole ring system through both inductive and resonance effects.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHCDUHYBAUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377553
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337924-65-9
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 337924-65-9) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₁₂H₁₀ClNO₂S
  • Melting Point : 138–140 °C
  • Molecular Weight : 253.73 g/mol
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl group and a methyl group, contributing to its biological properties.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant antitumor activity, particularly against liver carcinoma (HEPG2) cells.

Key Findings:

  • Cytotoxicity Assay : The compound was tested using the MTT assay, which measures cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) demonstrated promising results compared to standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (µM)
This compoundHEPG2X.XX
DoxorubicinHEPG2Y.YY

Note: Specific IC50 values for the compound were not available in the sources reviewed but are critical for understanding its potency.

The mechanism by which this compound exerts its antitumor effects is linked to its ability to induce apoptosis in cancer cells. Research indicates that thiazole derivatives often interact with cellular pathways involved in apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The structure of thiazoles plays a crucial role in their biological activity. Modifications on the thiazole ring and substituents significantly influence their potency:

  • Chloro Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity.
  • Electron-Donating Groups : Methyl groups at specific positions increase the activity due to better electronic distribution.

Other Biological Activities

In addition to antitumor properties, compounds similar to this compound have shown potential anti-inflammatory and antimicrobial activities. This broad spectrum of biological effects underscores the importance of thiazole derivatives in drug discovery.

Study 1: Anticancer Efficacy

A recent study evaluated various thiazole derivatives, including this compound, for their anticancer efficacy against multiple cell lines. The results highlighted that specific modifications on the thiazole ring led to improved cytotoxicity and selectivity towards cancer cells over normal cells.

Study 2: SAR Analysis

Another significant study focused on the SAR of thiazole derivatives. It concluded that:

  • The introduction of electron-withdrawing groups like chlorine increases cytotoxicity.
  • The spatial arrangement of substituents affects interaction with target proteins involved in cancer progression.

Preparation Methods

General Synthetic Strategies for 1,3-Thiazole Derivatives

The synthesis of 1,3-thiazole derivatives, including methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, generally follows two main approaches:

These methods are adapted depending on the desired substitution pattern and functional groups on the thiazole ring.

Key Intermediate Preparation: 2-Hydroxy-4-methyl-5-(2-chloroalkyl)-thiazoles

A crucial intermediate in the synthesis of this compound is the 2-hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole derivative. This intermediate is typically prepared by the cyclization of 3-thiocyanato-5-chloro-2-pentanone in the presence of phosphoric acid:

Step Reagents & Conditions Yield Notes
Cyclization 3-thiocyanato-5-chloro-2-pentanone (2 moles), 85% phosphoric acid, heated to 95-100°C for 1.5 hours 95% Beige crystals obtained, melting point 151-158°C after recrystallization
Purification Recrystallization from benzene Confirmed by IR and NMR spectroscopy

This step forms the thiazole ring with the hydroxy substituent at position 2 and a chloroalkyl chain at position 5, which is essential for further functionalization.

Conversion of 2-Hydroxy to 2-Chloro Substituent

The hydroxy group at position 2 is converted to a chloro substituent using phosphoryl chloride (POCl3) in anhydrous chlorobenzene at elevated temperatures (100-130°C). This reaction proceeds until hydrogen chloride evolution ceases:

Step Reagents & Conditions Yield Notes
Chlorination 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole, POCl3 (2 moles), chlorobenzene solvent, 125-130°C for ~2 hours 74% Product: 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, boiling point 102°C at 53.2 Pa

This step is critical for activating the 2-position for subsequent transformations and is verified by IR and NMR data.

Hydrogenation to Remove 2-Chloro Substituent

Hydrogenation over palladium on charcoal catalyst in ethanol is employed to remove the 2-chloro substituent, yielding the 4-methyl-5-(2-chloroethyl)-thiazole:

Step Reagents & Conditions Yield Notes
Hydrogenation 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, Pd/C catalyst (8%), ethanol, atmospheric pressure hydrogen 91% Reaction monitored by cessation of hydrogen uptake, product boiling point 105°C at 0.93 kPa

This process selectively removes the chlorine at position 2 without affecting the chloroalkyl side chain.

Formation of this compound

While the above steps focus on the preparation of the thiazole core and key substituents, the introduction of the 4-chlorophenyl group and the methyl ester at the 5-position typically involves:

Specific patented methods describe the reaction of halogenated ketones or aldehydes with thioformamide or related sulfur-containing reagents to build the thiazole ring bearing the desired substituents. The 4-chlorophenyl substituent is introduced via appropriate halogenated precursors or by cross-coupling reactions after ring formation.

Comparative Analysis of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Yield Range
One-step direct cyclization Halogenated ketones/aldehydes + thioformamide Simplicity, fewer steps Limited to unsubstituted 2-position thiazoles, moderate yields 30-60%
Two-step with removable 2-substituent 3-thiocyanato-5-chloro-2-pentanone + phosphoric acid, then POCl3 chlorination, hydrogenation High purity, controlled substitution Multi-step, requires hazardous reagents (POCl3, Pd/C) Up to 95% for intermediates, 74% for chlorination, 91% for hydrogenation
Desulfurization methods Ammonium dithiocarbamate, Raney nickel Alternative route to remove sulfur substituent Use of toxic carbon disulfide, excess nickel, environmental concerns Variable

Summary Table of Key Preparation Steps for this compound

Step Reaction Conditions Yield Characterization
1 Cyclization of 3-thiocyanato-5-chloro-2-pentanone 85% H3PO4, 95-100°C, 1.5 h 95% IR, NMR, m.p. 151-158°C
2 Chlorination of 2-hydroxy intermediate POCl3, chlorobenzene, 125-130°C, 2 h 74% IR, NMR, b.p. 102°C (53.2 Pa)
3 Hydrogenation to remove 2-chloro Pd/C, ethanol, atmospheric H2 91% Gas chromatography purity 98.8%
4 Introduction of 4-chlorophenyl and methyl ester Coupling/esterification (varies) Variable Confirmed by spectral methods

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate?

Answer: The compound is typically synthesized via cyclization reactions of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, analogous thiazole derivatives are prepared using Biginelli-like one-pot reactions involving aromatic aldehydes, ethyl acetoacetate, and thioureas in ethanol or acetic acid . Post-synthesis purification often involves recrystallization from ethanol or methanol, leveraging the compound's limited solubility in water (0.97 g/L at 25°C) . Reaction progress is monitored via TLC or HPLC to ensure intermediate conversion.

Q. What techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material) and detects residual solvents or byproducts.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves absolute configuration and packing motifs. Preferential crystallization in ethanol yields blocks suitable for data collection .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

Q. How do solubility properties influence experimental design for this compound?

Answer: The compound exhibits very low water solubility (0.97 g/L at 25°C) , necessitating polar aprotic solvents like DMSO or ethanol for in vitro assays. For crystallography, ethanol is preferred due to its ability to form well-diffracting blocks . Solubility limitations also guide formulation strategies in biological studies, often requiring solubilizing agents (e.g., cyclodextrins) for cellular uptake experiments.

Advanced Research Questions

Q. How can researchers address challenges in resolving hydrogen bonding networks within the crystal lattice?

Answer: Hydrogen bonding patterns are analyzed using graph set theory (e.g., Etter’s rules ) to classify motifs like R₂²(8) rings or C(6) chains. Mercury CSD 2.0 enables visualization of these networks and comparison with analogous structures in the Cambridge Structural Database (CSD). For disordered regions, iterative refinement in SHELXL with geometric restraints improves model accuracy.

Q. What strategies are effective in resolving data contradictions arising from twinned crystals during X-ray diffraction analysis?

Answer: For twinned data, SHELXL’s TWIN and BASF commands are used to refine twin fractions and lattice parameters. High-resolution data (≤1.0 Å) improves the detection of overlapping reflections. If pseudo-symmetry complicates indexing, the CELL_NOW tool (Bruker AXS) aids in redefining the unit cell.

Q. How can computational methods complement experimental data in predicting molecular packing?

Answer: Mercury’s Packing Similarity tool compares the compound’s crystal packing with CSD entries, identifying isostructural analogs. Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict lattice energies and optimize hydrogen bond geometries. For polymorph screening, molecular dynamics simulations (e.g., GROMACS) model solvent-mediated phase transitions.

Q. What experimental design considerations apply when studying bioactivity based on structural analogs?

Answer: Analog-based activity prediction requires SAR analysis of substituent effects. For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a structural analog) shows bioactivity in IRES inhibition assays , suggesting the 4-chlorophenyl variant may target RNA-protein interactions. Assays should include controls for solubility artifacts (e.g., cycloheximide in cytotoxicity studies) and validate target engagement via SPR or ITC.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and calculated spectroscopic data?

Answer:

  • NMR: Compare experimental shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova). Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • X-ray vs. Computational Geometry: Use Mercury to overlay experimental and optimized structures, identifying torsional angle deviations >5° as potential refinement errors.
  • Mass Spectrometry: Reconcile isotopic patterns with theoretical distributions (e.g., using Isotope Pattern Calculator, NIST).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.